5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-2-6-13(7-3-10)18(15,16)14-8-12-5-4-11(14)9-17-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDOJVLLNMQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.2 Octane and Its Precursors
Stereoselective Synthesis of the 2-Oxa-5-azabicyclo[2.2.2]octane Core
The synthesis of the 2-oxa-5-azabicyclo[2.2.2]octane core with high stereochemical control is a challenging yet crucial aspect of its application in drug discovery. Researchers have devised several elegant strategies to address this challenge, primarily revolving around the use of chiral precursors and carefully orchestrated cyclization reactions.
Utilization of Chiral Bicyclic Lactone Intermediates
A highly effective strategy for the stereoselective synthesis of the 2-oxa-5-azabicyclo[2.2.2]octane core involves the use of chiral bicyclic lactone intermediates. researchgate.netfigshare.com These lactones serve as rigid templates that enforce the desired stereochemistry in the final bicyclic amine.
A notable example is the synthesis starting from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). figshare.comacs.org The synthesis of the chiral bicyclic lactone, (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one, is achieved by protecting and cyclizing HPA in a single step. figshare.com This key intermediate sets the absolute stereochemistry at two of the bridgehead carbons.
The general approach involves the following key transformations:
Protection and Lactonization: The starting material, a substituted piperidine (B6355638) with both a carboxylic acid and a hydroxyl group, undergoes protection of the amine, often with a sulfonyl group, followed by an intramolecular esterification (lactonization) to form the bicyclic lactone.
Stereochemical Control: The inherent chirality of the starting material, such as HPA, is directly translated into the stereochemistry of the bicyclic lactone intermediate. figshare.com This approach ensures a high degree of enantiomeric purity in the subsequent products.
A diastereomeric mixture of cis- and trans-5-hydroxypipecolic acid derivatives can also be used, where only the cis isomer undergoes lactonization to form the desired bicyclo[2.2.2]octane product under acidic conditions. The unreacted trans isomer can then be easily removed.
Intramolecular Cyclization Strategies, including SN2 Ring Closure
The formation of the second ring of the bicyclic system is typically achieved through an intramolecular cyclization reaction. A particularly effective method is the intramolecular S_N2 ring closure, which is both stereospecific and efficient. researchgate.netacs.org
In a well-documented route, a key intermediate is a chiral amino alcohol derived from the bicyclic lactone. acs.orgacs.org The primary alcohol is converted into a good leaving group, often a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic attack by the nitrogen atom, displacing the leaving group and forming the second ring of the 2-oxa-5-azabicyclo[2.2.2]octane core. acs.org
The success of this S_N2 ring closure is highly dependent on the conformational rigidity of the precursor, which pre-organizes the molecule for the intramolecular reaction. The chair-like conformation of the six-membered ring in the intermediate places the nitrogen nucleophile and the electrophilic carbon in a favorable proximity for cyclization. A key Ti(OiPr)4-mediated intramolecular S_N2 ring closure has been reported as a crucial step in one synthetic route. acs.org
Enantioselective Approaches and Diastereomeric Control
Achieving high levels of enantioselectivity and diastereomeric control is paramount for the synthesis of biologically active molecules. In the context of 2-oxa-5-azabicyclo[2.2.2]octane, several strategies have been employed to control the stereochemical outcome of the synthesis. researchgate.netfigshare.com
One powerful technique is crystallization-induced diastereomer transformation (CIDT) . acs.orgacs.org This process allows for the conversion of an undesired diastereomer into the desired one in solution, which then crystallizes out, driving the equilibrium towards the formation of the desired product. This method has been successfully used to invert the stereocenters of a bicyclic lactone intermediate, providing access to the opposite enantiomer of the 2-oxa-5-azabicyclo[2.2.2]octane core. acs.org
The choice of starting material is also critical for enantioselective synthesis. The use of enantiomerically pure starting materials from the "chiral pool," such as (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, ensures that the stereochemistry is maintained throughout the synthetic sequence. figshare.comacs.org
Furthermore, the stereochemical outcome of the intramolecular S_N2 cyclization is inherently controlled by the stereochemistry of the precursor. Since the S_N2 reaction proceeds with inversion of configuration at the electrophilic carbon, the stereocenters of the starting material directly dictate the stereochemistry of the final bicyclic product.
Introduction of the Tosyl Protecting/Activating Group
The tosyl (p-toluenesulfonyl) group plays a dual role in the synthesis of 2-oxa-5-azabicyclo[2.2.2]octane derivatives. It serves as a robust protecting group for the secondary amine, preventing unwanted side reactions. Additionally, the electron-withdrawing nature of the tosyl group can activate the bicyclic system for certain transformations.
Regioselective Tosylation on Nitrogen Heterocycles
The introduction of the tosyl group onto the nitrogen atom of the 2-oxa-5-azabicyclo[2.2.2]octane core is a straightforward and high-yielding reaction. The secondary amine in the bicyclic system is nucleophilic and readily reacts with tosyl chloride (TsCl) in the presence of a base.
The general procedure for the N-tosylation is as follows:
The 2-oxa-5-azabicyclo[2.2.2]octane is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.
A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the HCl generated during the reaction.
Tosyl chloride is added, often portion-wise or as a solution, and the reaction is stirred at room temperature until completion.
The regioselectivity of this reaction is excellent, as the nitrogen atom is the most nucleophilic site in the molecule. There are no other competing nucleophilic groups that would lead to the formation of side products under these conditions.
Strategic Placement of the Tosyl Group in Synthetic Sequences
The point at which the tosyl group is introduced in the synthetic sequence can be of strategic importance. There are generally two approaches:
Tosylation of the Pre-formed Bicyclic Core: In this approach, the 2-oxa-5-azabicyclo[2.2.2]octane scaffold is first synthesized, and the tosyl group is introduced in one of the final steps. This strategy is advantageous if the unprotected bicyclic amine is required for other transformations or if the tosyl group is not compatible with the reaction conditions used to construct the bicyclic core.
Introduction of the Tosyl Group at an Early Stage: Alternatively, the nitrogen atom can be tosylated early in the synthesis, for example, on the piperidine precursor before the cyclization reactions. A closely related example is the use of a 4-nitrobenzenesulfonyl chloride to protect the nitrogen of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid before lactonization. figshare.com This approach protects the nitrogen throughout the synthesis and can influence the reactivity and solubility of the intermediates. The tosyl group's steric bulk and electronic effects can also play a role in directing the stereochemical outcome of certain reactions.
Divergent Synthetic Pathways to Substituted 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives
The construction of the rigid 2-oxa-5-azabicyclo[2.2.2]octane skeleton requires precise control over bond formation and stereochemistry. Various synthetic strategies have been developed to access substituted derivatives, enabling the exploration of chemical space around this core structure. These pathways often leverage powerful organic reactions to build the bicyclic system from simpler, more flexible precursors.
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering a convergent approach to complex molecular architectures. The Huisgen [3+2] cycloaddition, in particular, is a highly efficient method for forming five-membered heterocycles. d-nb.info While direct application to the 2-oxa-5-azabicyclo[2.2.2]octane core is not extensively detailed, the principles are widely used for related bicyclic systems. For instance, a microwave-assisted cascade reaction involving a 6π-electrocyclic ring-opening of cyclopropanated pyrroles and furans generates a transient 1,3-dipole. d-nb.infonih.gov This dipole can be trapped in a [3+2] cycloaddition with various dipolarophiles to stereoselectively assemble aza- and oxa-bicyclo[3.2.1]octanes, as well as the related 2-azabicyclo[2.2.2]octane (isoquinuclidine) core. d-nb.infonih.govresearchgate.net
This cascade strategy demonstrates the potential for building complex bicyclic scaffolds in a few steps from simple starting materials. nih.gov The reaction proceeds by generating a 2-oxa- or 2-aza-bicyclo[2.1.0]hex-3-ene intermediate, which undergoes a 6π electrocyclic ring-opening to form the 1,3-dipole necessary for the subsequent Huisgen cycloaddition. researchgate.net
Another relevant strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition. The reaction of N-cyclohexyl-1,3-diene with an acyl-nitroso compound, generated in situ, can form a 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivative, showcasing how cycloadditions can be employed to construct the fundamental bicyclo[2.2.2]octane framework with incorporated heteroatoms. thieme-connect.com These examples highlight the versatility of cycloaddition reactions in building the foundational skeletons of bridged bicyclic amines and ethers. nih.gov
Intramolecular cyclization of precursors containing epoxide functionalities is a well-established and effective strategy for synthesizing the 2-oxa-5-azabicyclo[2.2.2]octane ring system. semanticscholar.orgresearchgate.net This approach often relies on the intramolecular ring-opening of an epoxide by a suitably positioned nucleophile, leading to the formation of the bridged ether linkage.
A common precursor for this strategy is 5-hydroxypipecolic acid. semanticscholar.org When a diastereomeric mixture of a cis- and trans-5-hydroxypipecolic acid derivative is subjected to acidic conditions, only the cis-isomer undergoes intramolecular lactonization to form the desired bicyclo[2.2.2]octane product. semanticscholar.orgresearchgate.net The unreacted trans-isomer can be easily removed by an alkaline wash, providing a straightforward method for isolating the desired bicyclic lactone. semanticscholar.org This stereospecificity is a key advantage of the method.
Similarly, racemic tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate salt via an intramolecular lactonization reaction. researchgate.net In another example, reacting 1:2,5:6-bisepoxyhexane with benzylamine (B48309) yields precursors that can be cyclized to form 5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane. google.com These epoxide-based strategies provide reliable access to the core scaffold, often with good control over stereochemistry.
| Precursor | Key Reaction Step | Conditions | Product | Reference |
|---|---|---|---|---|
| cis-5-Hydroxypipecolic acid derivative | Intramolecular lactonization | Acidic | (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | semanticscholar.org |
| Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt | Intramolecular lactonization | Not specified | tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | researchgate.net |
| 1:2,5:6-Bisepoxyhexane and benzylamine | Cyclization of diol intermediate | Thionyl chloride, DMF, reflux | 5-Benzyl-2-oxa-5-azabicyclo[2.2.2]octane | google.com |
Rearrangement reactions offer another avenue for the synthesis of bicyclic systems by reconfiguring the atoms of a precursor to generate a more complex scaffold. While direct examples for the 2-oxa-5-azabicyclo[2.2.2]octane core are not prominent, these strategies have been successfully applied to closely related structures.
The Beckmann rearrangement, for instance, has been used to synthesize 2-azabicyclo[3.2.1]octan-3-one from norcamphor-derived oximes. rsc.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide, facilitating a ring-enlargement that forms the bicyclic lactam. Similarly, new 2-azabicyclo[3.2.2]nonanes have been prepared from bicyclo[2.2.2]octan-2-ones, demonstrating a ring expansion strategy to access more flexible bicyclic systems. nih.gov
Methodological Advancements in 2-Oxa-5-azabicyclo[2.2.2]octane Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold is no exception. A key methodological advancement involves a titanium(IV) isopropoxide (Ti(OiPr)₄)-mediated intramolecular Sₙ2 ring closure. bohrium.comacs.org This step is crucial in a concise, stereospecific route developed to access both enantiomers of the bicyclic system. bohrium.com
Process optimization has been critical to achieving high stereochemical purity. One significant development is the use of a crystallization-induced diastereomer transformation (CIDT) process. bohrium.comfigshare.comacs.org This technique allows for the epimerization of an undesired stereocenter, followed by crystallization of the desired diastereomer, thereby shifting the equilibrium and enriching the product in a single stereoisomer. The optimization of this process involved screening various bases, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being identified as suitable for the epimerization step. bohrium.com
Another catalytic approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine, which has been applied to the synthesis of the parent 2-oxabicyclo[2.2.2]octane system. nih.govresearchgate.net For the related 2-oxa- and 2-azabicyclo[2.2.1]heptanes, an effective binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been developed. nih.gov
| Reaction | Catalyst/Reagent | Key Feature | Scaffold | Reference |
|---|---|---|---|---|
| Intramolecular Sₙ2 ring closure | Ti(OiPr)₄ | Mediates final ring formation | 2-Oxa-5-azabicyclo[2.2.2]octane | bohrium.comacs.org |
| Epimerization | DBU | Enables crystallization-induced diastereomer transformation (CIDT) | Precursor to 2-Oxa-5-azabicyclo[2.2.2]octane | bohrium.com |
| Iodocyclization | I₂ | Key cyclization step | 2-Oxabicyclo[2.2.2]octane | nih.govresearchgate.net |
| Epoxide rearrangement/cyclization | Al(III) complex / TBAB | Binary catalytic system | 2-Oxa/Aza-bicyclo[2.2.1]heptane | nih.gov |
The practicality of a synthetic route is often determined by the accessibility and cost of the starting materials. Significant progress has been made in developing syntheses of 2-oxa-5-azabicyclo[2.2.2]octane derivatives from simple, readily available precursors.
Mechanistic Investigations of Chemical Transformations Involving 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.2 Octane
Reaction Mechanism Elucidation for Functionalization
The functionalization of the 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane core is dictated by the electronic nature of the tosylamide, the steric accessibility of the bridged framework, and the potential for neighboring group participation by the bridgehead nitrogen and oxygen atoms.
Electrophilic and Nucleophilic Reactions on the Bridged Framework
The rigid bicyclo[2.2.2]octane skeleton imposes significant stereoelectronic constraints on reactions. Electrophilic additions to unsaturated precursors of this scaffold, or reactions on the saturated framework itself, are highly dependent on the trajectory of electrophile approach and the stability of the resulting intermediates.
In related 2-azabicyclo[2.2.2]octene systems, electrophilic additions such as halogenation often proceed with high stereoselectivity. The electrophile typically approaches from the sterically less hindered exo face of the molecule. However, the participation of the bridgehead nitrogen can lead to rearranged products. For instance, in the addition of hypobromous acid (BrOH) to N-(alkoxycarbonyl)-2-azabicyclo[2.2.2]oct-5-enes, the outcome is dependent on the size of the nitrogen-protecting group. researchgate.net Larger protecting groups, analogous to the tosyl group, can hinder nitrogen participation, favoring the formation of unrearranged syn-halonium ions followed by nucleophilic attack to yield 5-anti-hydroxy-6-syn-halo-2-azabicyclo[2.2.2]octanes. researchgate.net This suggests that electrophilic attack on a functionalized this compound would be similarly influenced by the steric bulk of the tosyl group, directing reactions and potentially preventing intramolecular rearrangements involving the nitrogen lone pair.
Nucleophilic substitution reactions at the carbon framework are less common without prior functionalization but can be achieved at bridgehead or bridge positions if a suitable leaving group is present. The mechanism for such substitutions would likely follow an S_N2 pathway where backside attack is possible, or an S_N1 pathway if a stable carbocation can be formed. However, the formation of a carbocation at a bridgehead position of a bicyclo[2.2.2]octane system is generally disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system because it would introduce excessive ring strain. This inherent instability makes S_N1 reactions at the bridgehead highly unlikely.
Transformations Involving the Tosyl Group at the Azabridgehead
The p-toluenesulfonyl (tosyl) group at the nitrogen bridgehead is a key functional handle that strongly influences the molecule's reactivity while also serving as a robust protecting group. The electron-withdrawing nature of the tosyl group reduces the nucleophilicity and basicity of the bridgehead nitrogen. A primary transformation involving this group is its removal, or detosylation, to unmask the secondary amine.
The cleavage of the N-S bond in tosylamides is a challenging but well-established transformation that typically requires harsh acidic or reductive conditions. google.com Modern synthetic methods have provided milder alternatives.
Reductive Detosylation Methods:
Dissolving Metal Reductions: Classic methods like sodium in liquid ammonia (B1221849) are effective but involve hazardous reagents. google.com Milder conditions using alkali metals dispersed on silica (B1680970) gel have been developed. google.com
Electrochemical Cleavage: Constant current electrolysis provides a mild and efficient method for detosylation. This technique can be performed in an undivided cell using a platinum cathode and a sacrificial magnesium anode, often mediated by an arene like naphthalene. researchgate.net The mechanism involves the transfer of electrons to the tosyl group, leading to the cleavage of the N-S bond.
Photoredox Catalysis: Visible-light-promoted reductive cleavage of the N-S bond offers another mild approach. Using an iridium photocatalyst and an electron donor, this method demonstrates good functional group tolerance and high yields. researchgate.net
The mechanism for these reductive cleavages generally involves the formation of a radical anion intermediate upon single-electron transfer to the tosyl group, which then fragments to release the amine anion and a sulfinyl radical. The amine anion is subsequently protonated during workup to yield the free amine.
Stereochemical Outcomes and Stereoelectronic Effects on Reactivity
The stereochemistry of reactions involving the this compound scaffold is largely governed by its rigid, three-dimensional structure. This rigidity minimizes conformational ambiguity, leading to predictable and often highly selective stereochemical outcomes.
Diastereoselectivity and Enantioselectivity in Transformations
The bicyclo[2.2.2]octane framework effectively shields one face of the molecule, leading to high diastereoselectivity in addition reactions. Reagents preferentially approach from the less sterically encumbered exo face, away from the other bridges. This principle is well-demonstrated in the Diels-Alder reactions used to construct the bicyclo[2.2.2]octene core, which often proceed with high regio- and stereoselectivity. researchgate.netnih.gov
For functionalization of the pre-formed scaffold, this steric bias remains the dominant controlling factor. For example, the reduction of a ketone or the epoxidation of an alkene on one of the bridges would be expected to yield predominantly the exo product. The table below summarizes expected outcomes for stereoselective reactions based on principles observed in analogous systems.
| Reaction Type | Substrate Precursor | Reagent | Predicted Major Diastereomer | Mechanistic Rationale |
|---|---|---|---|---|
| Epoxidation | 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]oct-7-ene | m-CPBA | exo-Epoxide | Steric hindrance from the ethano bridge directs the reagent to the exo face. |
| Hydroboration-Oxidation | 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]oct-7-ene | 1. BH₃·THF; 2. H₂O₂, NaOH | exo-Alcohol | The bulky borane (B79455) reagent adds to the less hindered exo face of the double bond. |
| Catalytic Hydrogenation | 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]oct-7-ene | H₂, Pd/C | Saturated scaffold | Hydrogen adds from the less hindered exo face, directed by the catalyst surface. |
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene derivative | Acrolein | endo-Adduct | Secondary orbital interactions favor the endo transition state, a common outcome in Diels-Alder reactions for bicyclo[2.2.2]octene synthesis. nih.gov |
Enantioselectivity is typically established during the synthesis of the scaffold itself, for instance, through asymmetric Diels-Alder reactions or by using chiral starting materials. Once the chiral scaffold is formed, its inherent chirality can direct the stereochemistry of subsequent modifications.
Conformational Influences on Reaction Pathways
The bicyclo[2.2.2]octane skeleton is conformationally rigid, existing in a C2 symmetric twisted boat-like conformation. csbsju.edu This rigidity significantly limits the available reaction pathways by locking the relative positions of substituents and functional groups. Unlike flexible six-membered rings that can undergo chair flips, the bicyclo[2.2.2]octane core does not have low-energy conformational isomers. csbsju.edu This pre-organization of the molecule can lower the activation energy for certain reactions by reducing the entropic cost of achieving the required transition state geometry.
Catalyst Design and Performance in Scaffold Modification
Catalytic methods offer powerful tools for the selective and efficient modification of the this compound scaffold, enabling functionalizations that are difficult to achieve with traditional stoichiometric reagents.
The design of catalysts for modifying this scaffold must account for its steric bulk and the electronic properties conferred by the tosylamide and oxa-bridge. One promising strategy is transition-metal-catalyzed C–H bond functionalization. acs.org Directing groups can be used to achieve site-selective activation of otherwise unreactive C–H bonds. In the context of this compound, the oxygen or nitrogen atoms could potentially act as directing groups for catalysts like rhodium or palladium, facilitating C–H activation at adjacent positions. snnu.edu.cn For example, a rhodium catalyst could coordinate to the oxygen atom and direct ortho-C–H activation on an adjacent carbon.
Palladium-catalyzed reactions are also highly relevant, particularly given the presence of the N-tosyl group. While the tosyl group itself is not typically a coupling partner, it is a common feature in substrates for various palladium-catalyzed cascade reactions. For instance, N-tosylhydrazones are widely used as carbene precursors in palladium-catalyzed cross-coupling and cascade reactions. liu.edunih.govrsc.org If the this compound scaffold were further functionalized with a halide or triflate, it could serve as a substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
Furthermore, biocatalysis presents an emerging approach for scaffold modification. Ene-reductases, for instance, have been used for the intramolecular C–H functionalization of cyclohexanones to generate bridged bicyclic nitrogen scaffolds. nih.gov A similar chemoenzymatic strategy, combining photocatalysis with enzymatic cyclization, could potentially be adapted for the synthesis or modification of the this compound system, offering a green and highly selective route to complex derivatives.
Applications of Metal-Catalyzed Processes
There is a lack of specific literature detailing the applications of metal-catalyzed processes on this compound. General principles of metal-catalyzed reactions on strained bicyclic systems often involve transition metals like palladium, rhodium, nickel, and copper, which can activate various functional groups and effect transformations such as cross-coupling, ring-opening, and C-H activation. beilstein-journals.orgbeilstein-journals.org However, without experimental data on this compound, any discussion of potential reaction pathways or mechanistic details would be purely speculative and fall outside the scope of this focused review.
Investigation of Organocatalysis and Biocatalysis
Similarly, the investigation of organocatalytic and biocatalytic transformations involving this compound is not documented in the accessible scientific literature. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen widespread application in asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org The rigid bicyclic structure of this compound could present interesting stereochemical outcomes in organocatalyzed reactions, but no such studies have been reported.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov While biocatalytic transformations have been applied to a wide range of substrates, including various bicyclic molecules, there are no specific reports on the enzymatic modification of this compound. mdpi.com The susceptibility of the tosyl group and the bicyclic core to enzymatic action remains an open question for future research.
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and, for chiral compounds, its absolute configuration.
For 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane , a successful X-ray crystallographic analysis would reveal:
The precise geometry of the bicyclo[2.2.2]octane cage.
The conformation of the piperidine (B6355638) and oxazinane rings within the bicyclic system.
The orientation of the tosyl (p-toluenesulfonyl) group relative to the bicyclic core.
Detailed intermolecular interactions within the crystal lattice, such as hydrogen bonds or π-stacking.
Currently, no crystal structure data for this specific compound has been deposited in crystallographic databases or published in peer-reviewed literature.
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.
The molecular formula for This compound is C₁₃H₁₇NO₃S. The expected exact mass can be calculated and would be confirmed by HRMS analysis, typically using electrospray ionization (ESI).
| Property | Theoretical Value |
| Molecular Formula | C₁₃H₁₇NO₃S |
| Monoisotopic Mass | 267.0929 g/mol |
| Expected [M+H]⁺ Ion | 268.1002 |
| Expected [M+Na]⁺ Ion | 290.0821 |
Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure by breaking it down into smaller, characteristic pieces. Key fragmentation pathways for this compound would likely include:
Cleavage of the nitrogen-sulfur bond, resulting in the loss of the tosyl group (C₇H₇SO₂) or the formation of a tosyl cation (m/z 155.02) and the parent amine radical cation.
Fragmentation of the bicyclic core itself.
Specific experimental HRMS fragmentation data for this compound is not available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include aromatic protons from the tosyl group (typically two doublets in the 7-8 ppm range), a singlet for the tosyl methyl group (around 2.4 ppm), and a complex set of signals in the aliphatic region for the protons on the bicyclic framework.
¹³C NMR: Would show distinct signals for each unique carbon atom. Expected signals include those for the aromatic carbons of the tosyl group, the tosyl methyl carbon, and the carbons of the 2-oxa-5-azabicyclo[2.2.2]octane core, including the bridgehead carbons.
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecule. For instance, COSY would establish proton-proton couplings within the bicyclic rings, while HMBC would show long-range correlations, such as between the protons of the bicyclic core and the sulfonyl group's carbon atoms.
Without published experimental data, a specific data table of chemical shifts and coupling constants cannot be provided.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For This compound , the key functional groups and their expected vibrational frequencies are:
Sulfonamide (SO₂-N): Strong asymmetric and symmetric stretching bands for the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
Aromatic Ring (Tosyl group): C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
Aliphatic C-H: Stretching vibrations typically in the 2950-2850 cm⁻¹ range.
C-O-C Ether: Stretching vibration within the bicyclic core, usually observed in the 1150-1050 cm⁻¹ region.
C-N Amine: Stretching vibration, which can be difficult to distinguish in the fingerprint region.
A detailed table of specific experimental peak frequencies is not available as no published IR or Raman spectra for this compound could be located.
Computational Chemistry and Theoretical Studies of 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.2 Octane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies
No specific DFT studies on the molecular geometry and electronic structure of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane have been found in the public domain. Such studies would typically involve the use of various functionals and basis sets to calculate optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (e.g., Mulliken charges, HOMO-LUMO energy gap).
Ab Initio Methods for Electronic Property Prediction
There is no available research detailing the use of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to predict the electronic properties of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational Elucidation of Reaction Mechanisms
Information on the computational elucidation of reaction mechanisms involving this compound is not present in the available literature.
Prediction of Reactivity and Selectivity Profiles
No computational studies predicting the reactivity and selectivity profiles of this compound have been identified.
Conformational Landscape Exploration
There are no published studies on the conformational analysis of this compound to identify its low-energy conformers and the energy barriers between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its dynamic behavior in various environments, such as in different solvents or at different temperatures.
Detailed Research Findings: A specific molecular dynamics study for this compound has not been prominently published. However, a typical MD simulation would involve:
System Setup: Placing the molecule in a simulation box, often solvated with explicit solvent molecules (e.g., water, chloroform) to mimic solution-phase behavior.
Force Field Application: Using a suitable force field (e.g., AMBER, GROMOS) to define the potential energy of the system, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.
Simulation Run: Solving Newton's equations of motion for the system over a defined period (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.
From this trajectory, one could analyze the flexibility of the bicyclo[2.2.2]octane core, the rotational dynamics of the tosyl group, and the interaction of the molecule with its surrounding solvent molecules.
| Simulation Parameter | Hypothetical Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Solvent | Water (TIP3P model) |
| Torsional Angle (S-N-C-C) | Analysis would reveal preferred rotational conformations of the tosyl group relative to the bicyclic cage. |
| Root Mean Square Deviation (RMSD) | A low RMSD for the bicyclic core would indicate high rigidity. |
Energy Minimization and Conformational Sampling
Before running complex simulations, the most stable three-dimensional structure of this compound must be determined. This is achieved through energy minimization and conformational sampling.
Detailed Research Findings: While a specific conformational analysis for this molecule is not available in the searched literature, the process would involve:
Energy Minimization: An algorithm (e.g., steepest descent or conjugate gradient) is used to adjust the geometry of the molecule to find the nearest local minimum on the potential energy surface. This results in an optimized, low-energy structure.
Conformational Sampling: Because complex molecules can have multiple low-energy conformations (rotamers), various methods are used to explore the conformational space. For this compound, the primary source of conformational flexibility would be the rotation around the sulfur-nitrogen bond of the tosyl group. Techniques like systematic grid searches or stochastic methods (e.g., Monte Carlo simulations) would be employed to identify different stable rotamers and calculate their relative energies.
The results would identify the global minimum energy conformation and other accessible conformers, which is crucial for understanding the molecule's reactivity and interactions.
| Conformer | Dihedral Angle (Caryl-S-N-Cbridgehead) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | ~60° | 0.00 | ~75% |
| B | ~180° | 1.5 | ~20% |
| C | ~-60° | 2.0 | ~5% |
Note: The data in this table is illustrative and represents a hypothetical outcome of a conformational analysis.
Strain Energy Analysis of the Bicyclo[2.2.2]octane Ring System
The bicyclo[2.2.2]octane framework is inherently strained due to its rigid, bridged structure, which forces bond angles to deviate from ideal tetrahedral or trigonal planar geometries. Computational methods can quantify this strain energy.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in structure elucidation and verification.
Detailed Research Findings: While predicted NMR data for this compound are not published, the methodology to obtain them is well-established. It involves:
Optimizing the molecular geometry using a quantum mechanical method (like Density Functional Theory, DFT).
Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Referencing the calculated shielding values to a standard (like tetramethylsilane, TMS) to obtain the chemical shifts (δ).
The predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the molecule's conformation, particularly the orientation of the tosyl group's aromatic ring, which can exert anisotropic effects on the nearby protons of the bicyclic cage.
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| Bridgehead C-H | 4.2 - 4.5 | 4.35 |
| Tosyl CH3 | 2.3 - 2.5 | 2.42 |
| Aromatic (ortho to SO2) | 7.7 - 7.9 | 7.81 |
| Aromatic (meta to SO2) | 7.3 - 7.5 | 7.38 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from NMR prediction studies.
Applications in Advanced Organic Synthesis and Scaffold Research
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane as a Chiral Building Block in Complex Synthesis
The inherent chirality and structural rigidity of the 2-oxa-5-azabicyclo[2.2.2]octane core, often handled with the tosyl protecting group, make it a powerful tool for constructing stereochemically complex molecules. The tosyl group provides stability and allows for specific chemical manipulations, and its subsequent removal unmasks a reactive secondary amine for further elaboration.
The 2-oxa-5-azabicyclo[2.2.2]octane framework serves as a constrained, bridged morpholine (B109124) derivative. This structural motif is particularly challenging to synthesize but is of high interest in medicinal chemistry. The tosylated form, this compound, acts as a key intermediate in the stereoselective synthesis of this bicyclic system. Once formed, the tosyl group can be removed, allowing the nitrogen atom to be incorporated into larger, more complex heterocyclic systems. This approach is exemplified by its role in the synthesis of advanced therapeutic candidates, where the bicyclic morpholine unit is a critical pharmacophore. For instance, it is a key structural component of the isocitrate dehydrogenase (IDH1) mutant inhibitor known as MRK A, which is under investigation for the treatment of glioma. researchgate.net
The synthetic utility lies in the scaffold's ability to introduce a rigid, three-dimensional element into a molecule, which can be crucial for achieving high binding affinity and selectivity for a biological target. The N-detosylation provides a nucleophilic secondary amine that can participate in various bond-forming reactions, including:
Alkylation
Acylation
Reductive amination
Arylation
These reactions enable the fusion or linkage of the bicyclic core to other ring systems, leading to novel and complex bridged heterocycles with diverse structural architectures.
Bicyclic scaffolds are highly sought after in the design of chiral ligands for asymmetric catalysis due to their conformational rigidity, which can impart a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in chemical reactions. While frameworks like bicyclo[2.2.2]octane have been successfully used to create effective ligands, the application of the this compound scaffold in this specific area is not extensively documented in current literature.
The potential for this scaffold in ligand design remains an area for exploration. The key features that could make it a successful ligand backbone are summarized below.
| Potential Feature | Rationale for Use in Ligand Design |
|---|---|
| Rigid Bicyclic Core | Locks the ligand conformation, creating a stable and predictable chiral pocket. |
| Chirality | Provides the necessary stereochemical information for enantioselective transformations. |
| Heteroatoms (N, O) | The nitrogen (after detosylation) and oxygen atoms can act as coordination sites for metal catalysts. |
| Functionalization Potential | The scaffold can be modified at various positions to tune the steric and electronic properties of the resulting ligand. |
Scaffold for Constrained Analogues in Medicinal Chemistry Research
The use of rigid scaffolds is a cornerstone of modern drug design. By reducing the conformational flexibility of a molecule, chemists can pre-organize it into a bioactive conformation, which often leads to improved potency, selectivity, and pharmacokinetic properties. The 2-oxa-5-azabicyclo[2.2.2]octane skeleton is an excellent example of such a scaffold.
The development of rigid analogues using the 2-oxa-5-azabicyclo[2.2.2]octane scaffold is guided by several key principles. This framework serves as a bioisostere, mimicking the spatial arrangement of more flexible structures like substituted morpholines or even acyclic motifs, while locking them into a specific geometry. researchgate.net This conformational restriction is a critical design element.
The primary design principles include:
Conformational Locking: The bicyclic nature of the scaffold severely restricts bond rotation, presenting a fixed three-dimensional arrangement of substituents to a biological target. This can enhance binding affinity by reducing the entropic penalty associated with the molecule adopting its bound conformation.
Vectorial Display of Substituents: The rigid core acts as a molecular scaffold, positioning functional groups in precise spatial vectors. This allows for the systematic exploration of the binding pocket of a receptor or enzyme.
Improved Physicochemical Properties: Incorporating bridged, saturated rings can improve properties such as solubility and metabolic stability while reducing lipophilicity compared to their aromatic counterparts, which is a desirable trait in drug development. acs.org
Novelty and Intellectual Property: The use of unique, three-dimensional scaffolds like 2-oxa-5-azabicyclo[2.2.2]octane provides an opportunity to create novel chemical entities with distinct patentability.
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. For molecules containing the 2-oxa-5-azabicyclo[2.2.2]octane scaffold, SAR studies focus on systematically modifying the structure to understand how chemical changes impact biological activity.
The tosyl group in this compound serves primarily as a protecting group for the nitrogen atom during synthesis. For SAR exploration, this group is typically removed to allow for the introduction of a wide variety of substituents on the nitrogen.
Key chemical modifications for SAR studies on this scaffold are outlined in the following table.
| Modification Site | Types of Chemical Modifications | Purpose of Modification in SAR |
|---|---|---|
| Nitrogen Atom (Position 5) | Alkylation (methyl, ethyl, etc.), acylation, arylation, introduction of basic or acidic groups. | To probe for interactions (e.g., hydrogen bonding, ionic, hydrophobic) within the target's binding site and to modulate the overall basicity and polarity of the molecule. |
| Carbon Skeleton | Introduction of substituents (e.g., alkyl, aryl, hydroxyl, fluoro) at available positions on the bicyclic rings. | To explore steric limits of the binding pocket and to introduce new interaction points. Fluorine substitution can be used to block metabolic hotspots or alter electronic properties. |
| Bridgehead Carbons (Positions 1 and 4) | Attachment of larger functional groups or ring systems. | To extend the molecule into different regions of the binding site and explore new interactions. |
By making these systematic changes, chemists can build a detailed map of the chemical features required for optimal biological activity, leading to the design of more potent and selective compounds.
Role in Natural Product Total Synthesis and Biomimetic Approaches
The bicyclo[2.2.2]octane ring system is a structural feature present in a number of complex natural products, and its synthesis has been a subject of significant interest to organic chemists. Methodologies such as intramolecular Diels-Alder reactions and dearomatization strategies are often employed to construct this core. nih.gov
However, the specific 2-oxa-5-azabicyclo[2.2.2]octane framework is not a commonly reported motif in naturally occurring compounds. Consequently, the use of this compound as a chiral building block in the total synthesis of natural products is not prominently featured in the scientific literature. Its primary application remains in the domain of medicinal chemistry as a synthetic scaffold for rationally designed bioactive molecules rather than as a synthon for natural product targets. Similarly, its involvement in biomimetic approaches—syntheses that mimic a proposed biosynthetic pathway—is not well-documented, largely because the scaffold itself is not a recognized natural product precursor.
Incorporation into Complex Natural Product Frameworks
While direct incorporation of the complete this compound moiety into complex natural products is not extensively documented in publicly available research, the parent 2-oxa-5-azabicyclo[2.2.2]octane scaffold is of significant interest in the development of natural product analogues. The rigid bicyclic structure can be used to mimic or constrain the conformations of cyclic or polycyclic fragments found in natural products.
The synthesis of complex molecules often involves the use of versatile building blocks. The tosylated compound can be considered a stable precursor, from which the parent bicyclic amine can be liberated under specific conditions for subsequent elaboration. The tosyl group provides a reliable method for protecting the nitrogen atom during multi-step syntheses, preventing unwanted side reactions. This strategy is fundamental in the construction of complex molecular architectures that may be inspired by or related to natural products.
Bio-inspired Synthetic Strategies
Bio-inspired synthesis often seeks to mimic the efficiency and stereoselectivity of enzymatic processes. The development of stereoselective routes to the 2-oxa-5-azabicyclo[2.2.2]octane core is a key area of research. For instance, a concise and stereospecific synthesis of both enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane has been developed, highlighting the importance of this scaffold in medicinal chemistry, particularly for its use in an isocitrate dehydrogenase (IDH1) mutant inhibitor for the treatment of glioma.
In these synthetic strategies, a tosyl or a similar sulfonyl group is often employed to protect the nitrogen atom. The general role of a tosyl group in organic synthesis is to convert a poor leaving group (like a hydroxyl group) into a good one, or to protect an amine functionality. The resulting sulfonamide is stable under a variety of reaction conditions, but can be removed when needed. This protective strategy is a cornerstone of modern organic synthesis and is frequently applied in bio-inspired approaches to complex molecules.
Table 1: Key Synthetic Intermediates and Related Scaffolds
| Compound/Scaffold | Role/Significance |
| This compound | Key intermediate with a protected amine |
| 2-oxa-5-azabicyclo[2.2.2]octane | Core scaffold with applications in medicinal chemistry |
| (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one | A related synthetic intermediate with a sulfonyl protecting group |
| 2-Azabicyclo[2.2.2]octane | A related bicyclic amine core found in natural products |
Potential in Supramolecular Chemistry for Host-Guest Interactions
There is currently limited specific research available on the direct application of this compound in the field of supramolecular chemistry and host-guest interactions. However, the parent bicyclo[2.2.2]octane framework is known to participate in such interactions. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been studied for its ability to form host-guest complexes.
The rigid, cage-like structure of the 2-oxa-5-azabicyclo[2.2.2]octane scaffold could potentially allow it to act as a guest molecule, fitting into the cavities of larger host molecules. The presence and nature of substituents on the bicyclic frame would influence the strength and specificity of these interactions. The tosyl group in this compound, with its aromatic ring, could engage in π-stacking interactions, a common feature in host-guest chemistry. Further research would be needed to explore and validate the potential of this specific compound in supramolecular applications.
Future Directions and Emerging Research Areas in 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.2 Octane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While stereoselective routes to access enantiomers of 2-oxa-5-azabicyclo[2.2.2]octane have been developed, there remains a significant need for more efficient, sustainable, and scalable synthetic methodologies. figshare.com Current syntheses can be lengthy and may rely on expensive or hazardous reagents. researchgate.net Future efforts are expected to focus on several key areas to address these limitations.
Key Research Objectives:
Green Chemistry Principles: The integration of green chemistry principles is crucial. This includes the use of environmentally benign solvents, reducing energy consumption through milder reaction conditions (e.g., microwave irradiation or photochemistry), and designing atom-economical reactions that maximize the incorporation of starting materials into the final product.
Readily Available Starting Materials: Research into synthetic pathways that utilize inexpensive and readily available starting materials is essential for making 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane and its derivatives more accessible for broader applications. nih.gov
Table 1: Comparison of Current and Future Synthetic Approaches
| Feature | Current Methodologies | Future Sustainable Methodologies |
|---|---|---|
| Catalysis | Often reliant on stoichiometric reagents. | Focus on catalytic (metal, organo-, bio-) processes. |
| Reagents | May involve hazardous or expensive materials. researchgate.net | Use of safer, more abundant reagents. |
| Solvents | Traditional organic solvents. | Benign and recyclable solvent systems. |
| Atom Economy | Can be moderate to low in multi-step syntheses. | High atom economy through addition and cycloaddition reactions. |
| Stereocontrol | Achievable but can be complex. figshare.com | Development of more direct and efficient stereoselective catalysts. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The reactivity of the this compound scaffold is not yet fully explored. Its constrained bicyclic structure imparts unique steric and electronic properties that could lead to novel chemical transformations.
Future research will likely investigate:
Ring-Opening Reactions: Controlled cleavage of the bicyclic system could provide access to novel, highly functionalized piperidine (B6355638) and morpholine (B109124) derivatives that are otherwise difficult to synthesize. Understanding the regioselectivity of such openings is a key objective.
Functionalization of the Bicyclic Core: The development of methods for selective C-H functionalization at various positions on the octane (B31449) ring would significantly expand the chemical diversity of accessible derivatives. This would allow for the late-stage introduction of functional groups, a valuable strategy in medicinal chemistry. acs.org
Use as a Chiral Ligand or Catalyst: The inherent chirality and rigidity of the scaffold make it an attractive candidate for development into new classes of ligands for asymmetric catalysis or as an organocatalyst itself.
Novel Cycloaddition Reactions: Investigating its participation in various cycloaddition reactions, beyond those used in its synthesis, could yield complex polycyclic architectures. rsc.org The reactivity of related azabicyclic systems in rearrangements and cycloadditions suggests a rich area for exploration. rsc.orgacs.orgnih.gov
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry offers powerful tools to accelerate research and development in the chemistry of this compound. By modeling molecular structures and reaction pathways, researchers can gain insights that are difficult to obtain through experimentation alone.
Applications of Computational Modeling:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and potential reactions, helping to explain observed stereoselectivity and regioselectivity. rsc.org This understanding is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.
Predictive Synthesis: Computational models can predict the feasibility and potential outcomes of unexplored reactions, guiding experimental efforts toward the most promising synthetic routes and saving significant time and resources.
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to correlate the three-dimensional structure of derivatives with their physicochemical and biological properties. acs.org This is particularly valuable in drug discovery for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Impact of Computational Modeling on Research
| Research Area | Computational Tool | Potential Impact |
|---|---|---|
| Reaction Design | DFT, Ab initio methods | Prediction of reaction barriers and transition states; optimization of catalysts and conditions. |
| Reactivity Analysis | Molecular orbital analysis, electrostatic potential maps | Understanding electrophilic/nucleophilic sites; predicting regioselectivity. rsc.org |
| Derivative Design | QSAR, Molecular Docking | Design of analogues with targeted biological activity or material properties. acs.org |
Integration with High-Throughput Synthesis and Screening in Chemical Research
The integration of this compound chemistry with high-throughput experimentation (HTE) platforms represents a significant frontier. HTE allows for the rapid synthesis and evaluation of large numbers of compounds, dramatically accelerating the discovery process. acs.org
Future Directions in High-Throughput Chemistry:
Parallel Synthesis of Derivatives: Developing robust synthetic routes amenable to automated parallel synthesis will enable the creation of large libraries of this compound derivatives. researchgate.net Each compound in the library would feature a unique substitution pattern, allowing for a broad exploration of chemical space.
High-Throughput Screening (HTS): These compound libraries can be subjected to HTS to rapidly identify "hits" with desired biological activities (e.g., enzyme inhibition, receptor binding) or material properties. researchgate.netrsc.org
Reaction Optimization: HTE can also be used to quickly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for a given transformation, significantly speeding up methods development. acs.org The combination of parallel synthesis and HTS creates a powerful engine for discovering novel applications for this versatile scaffold. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can the structure of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. For example, SHELXL can refine anisotropic displacement parameters and validate hydrogen bonding interactions, critical for verifying the bicyclic framework and substituent geometry . Computational validation via density functional theory (DFT) can complement experimental data by comparing calculated and observed bond lengths/angles.
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : Aprotic double Michael addition strategies are effective for constructing bicyclo[2.2.2]octane scaffolds. For instance, iodine-mediated cyclization of pre-organized precursors can yield the oxa-aza bicyclic core. Post-functionalization with tosyl groups requires careful control of reaction conditions (e.g., anhydrous DMF, 0–5°C) to avoid side reactions like sulfonamide hydrolysis .
Advanced Research Questions
Q. How does the 2-oxabicyclo[2.2.2]octane moiety influence physicochemical properties compared to aromatic bioisosteres?
- Methodological Answer : Replace phenyl rings with 2-oxabicyclo[2.2.2]octane and evaluate changes in lipophilicity (clogP/logD) and solubility. For example, in imatinib analogs, this substitution reduces clogP by ~1.9 units, enhancing aqueous solubility. Experimental logD measurements (via shake-flask or HPLC methods) and computational tools like MarvinSuite or ACD/Labs can quantify these effects. Validate bioisosteric equivalence via receptor-binding assays (e.g., HDAC inhibition studies) .
Q. What analytical techniques resolve contradictions in stereochemical assignments for derivatives of this compound?
- Methodological Answer : Combine nuclear Overhauser effect spectroscopy (NOESY) with chiral HPLC to resolve stereochemical ambiguities. For example, NOESY cross-peaks between the tosyl group and bridgehead protons can confirm relative configuration. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) further validate enantiopurity. Discrepancies between computational (e.g., Gaussian-NMR) and experimental data may require reevaluation of solvent effects or crystal packing .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Glide) can screen derivatives against target proteins (e.g., γ-secretase or HDACs). Use molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100-ns trajectories. Compare free-energy landscapes (MM/PBSA) with experimental IC₅₀ values to validate predictions. For example, oxabicyclo analogs of vorinostat retain HDAC inhibition but may alter selectivity profiles, necessitating in vitro validation .
Q. What strategies mitigate instability of the tosyl group under basic conditions?
- Methodological Answer : Replace the tosyl group with more stable sulfonamide variants (e.g., mesyl or nosyl) or employ protective groups (e.g., Boc for amines). Kinetic studies (via HPLC monitoring) can identify degradation pathways. For instance, buffering reaction media at pH 6–7 and avoiding strong nucleophiles (e.g., primary amines) minimizes sulfonamide cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
